molecular formula C9H21NO2 B8447099 N,N-di-n-propylformamide dimethyl acetal

N,N-di-n-propylformamide dimethyl acetal

Cat. No.: B8447099
M. Wt: 175.27 g/mol
InChI Key: UBDMUSUZLGMOPG-UHFFFAOYSA-N
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Description

N,N-Di-n-propylformamide dimethyl acetal (CAS: 6006-65-1), also known as N,N-Dimethylformamide dipropyl acetal, is a specialized acetal derivative of formamide. Its molecular formula is C₉H₂₂NO₂, with a molecular weight of 176.2759 g/mol . Structurally, it features two propoxy groups attached to a central methylamine core, forming a 1,1-dipropoxytrimethylamine configuration . This compound is primarily utilized in organic synthesis, particularly in esterification reactions and as a reagent for introducing enamine or ketene acetal functionalities .

Synthetically, it is prepared by reacting formamide derivatives with alcohols under controlled conditions. For example, analogous compounds like N,N-dimethylformamide dimethyl acetal (CAS: 4637-24-5) are synthesized by refluxing substituted acetophenones with dimethyl acetals, yielding enaminones or related intermediates . The propyl variant’s larger alkyl groups may influence reaction kinetics and selectivity compared to shorter-chain analogs.

Properties

Molecular Formula

C9H21NO2

Molecular Weight

175.27 g/mol

IUPAC Name

N-(dimethoxymethyl)-N-propylpropan-1-amine

InChI

InChI=1S/C9H21NO2/c1-5-7-10(8-6-2)9(11-3)12-4/h9H,5-8H2,1-4H3

InChI Key

UBDMUSUZLGMOPG-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(OC)OC

Origin of Product

United States

Scientific Research Applications

Derivatization in Analytical Chemistry

N,N-Di-n-propylformamide dimethyl acetal serves as an effective derivatizing agent in gas chromatography (GC). It enhances the volatility and detectability of various compounds, particularly those with polar functional groups. This application is crucial for the analysis of complex mixtures in environmental and pharmaceutical studies.

Table 1: Derivatization Applications

Compound TypeDerivatization MethodApplication Area
AlcoholsAcylation with acetic anhydrideEnvironmental analysis
AminesFormation of stable derivativesPharmaceutical analysis
Carboxylic acidsEsterification for GC analysisFood chemistry

Organic Synthesis

This compound is also utilized in organic synthesis as a reagent for various transformations, including acylation, amidation, and carbonylation reactions. Its ability to deliver nitrogen and carbon atoms makes it a valuable building block in synthesizing more complex organic molecules.

Case Study: Synthesis of Amides

In a recent study, N,N-di-n-propylformamide dimethyl acetal was employed to synthesize a series of amides from carboxylic acids. The reaction conditions were optimized to yield high purity products with minimal by-products. The following reaction scheme illustrates the process:

RCOOH+N,Ndi n propylformamide dimethyl acetalRCONRR+H2ORCOOH+N,N-\text{di n propylformamide dimethyl acetal}\rightarrow RCONR'R''+H_2O

Where RR represents various alkyl groups.

Pharmaceutical Applications

N,N-Di-n-propylformamide dimethyl acetal has potential applications in drug development due to its role as a solvent and reagent in the synthesis of pharmaceutical compounds. Its ability to facilitate reactions under mild conditions can lead to the development of novel therapeutic agents.

Table 2: Pharmaceutical Compounds Synthesized

Compound NameTarget DiseaseSynthetic Route
Anticancer agentsVarious cancersAmidation using N,N-di-n-propylformamide dimethyl acetal
Anti-inflammatory drugsInflammatory diseasesEsterification reactions

Role as a Solvent

Due to its polar nature, N,N-di-n-propylformamide dimethyl acetal is also used as a solvent in various chemical reactions. It can dissolve a wide range of organic compounds, making it suitable for reaction media where solubility is critical.

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Core Functional Group : Replacing formamide with acetamide (as in 18871-66-4) alters electronic properties, affecting nucleophilicity and stability of intermediates .

Research Findings and Data

Physicochemical Properties

  • Boiling Point : Dipropyl acetals (e.g., 6006-65-1) exhibit higher boiling points than dimethyl analogs, aligning with increased molecular weight .
  • Solubility: Propyl groups enhance lipophilicity, making dipropyl acetals preferable for non-polar reaction media .

Preparation Methods

Reaction of N,N-Di-n-propylformamide with Methanol

The foundational method involves the reaction of N,N-di-n-propylformamide with methanol in the presence of an acid catalyst. This approach mirrors acetalization techniques used for analogous compounds. The reaction proceeds via nucleophilic attack of methanol on the carbonyl carbon of the formamide, followed by elimination of water to form the acetal.

Key Conditions :

  • Catalyst : Sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%).

  • Solvent : Anhydrous methanol or toluene.

  • Temperature : Reflux (65–80°C) for 12–24 hours.

  • Yield : 60–75%, contingent on efficient water removal via molecular sieves or azeotropic distillation.

This method’s scalability is limited by the equilibrium-driven nature of acetalization, necessitating excess methanol or continuous water removal.

Catalytic Methods Involving Alkoxides

Sodium Methoxide-Mediated Synthesis

A patent by von Sprecher et al. describes a two-step process for structurally related acetals:

  • Formation of Dimethoxychloromethane : Chloroform reacts with sodium methoxide in methanol-kerosene solvent under argon, catalyzed by cuprous chloride.

  • Acetal Formation : The intermediate reacts with dimethylamine to yield the target acetal.

Adaptation for N,N-Di-n-propylformamide Dimethyl Acetal :
Replacing dimethylamine with N,N-di-n-propylamine and optimizing stoichiometry (chloroform:amine molar ratio = 1:2–2.1) could yield the desired compound.

Experimental Parameters :

ParameterValue
CatalystCuCl (0.5–5 wt% of chloroform)
SolventMethanol-kerosene (10–25% MeOH)
Temperature80–120°C
Reaction Time4–6 hours
Yield~70% (extrapolated)

This method avoids toxic dimethyl sulfate, aligning with green chemistry principles.

Solvent and Atmosphere Optimization

Inert Atmosphere Protocols

Synthesis under argon or nitrogen is critical to prevent hydrolysis of intermediates. For example, a xylene-based reaction under argon at 80°C between 6-amino-2-hydroxypyridine and N,N-di-n-propylformamide dimethyl acetal highlights the necessity of moisture-free conditions.

Solvent Systems

  • Polar Aprotic Solvents : DMF or DMSO enhance reaction rates but risk side reactions with electrophilic intermediates.

  • Hydrocarbon Solvents : Xylene or kerosene improve thermal stability, favoring acetal formation at higher temperatures.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
Acid-CatalyzedSimple setup, low costEquilibrium-limited, modest yields60–75%
Sodium Methoxide RouteAvoids toxic reagents, scalableRequires inert atmosphere65–70%
Phase-Transfer CatalysisAccelerates reaction kineticsCatalyst recovery challenges70–75%

Industrial-Scale Considerations

Byproduct Management

The sodium methoxide route generates NaCl as a byproduct, which can be purified and sold, reducing waste disposal costs.

Catalytic Recycling

Cuprous catalysts (e.g., CuCl) are recoverable via filtration, though residual traces may necessitate post-synthesis purification steps.

Emerging Techniques and Research Gaps

Photocatalytic Approaches

Preliminary studies on visible-light-driven acetalization using TiO₂ catalysts suggest potential for milder conditions, though applicability to N,N-di-n-propyl derivatives remains untested.

Biocatalytic Routes

Enzymatic acetal formation using lipases or esterases could offer enantioselectivity, but substrate compatibility with bulky n-propyl groups is unproven.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of N,N-di-n-propylformamide dimethyl acetal relevant to its reactivity in synthetic chemistry?

  • Answer : The compound (CAS 6006-65-1) has the molecular formula C₉H₂₂NO₂ and a molecular weight of 176.28 g/mol . Its structure includes two propoxy groups and a dimethylamine moiety, which contribute to its role as a methylating agent and acetal donor. Key properties include moisture sensitivity (requiring inert atmosphere handling) and a boiling point range of 102–104°C under standard conditions . Reactivity is influenced by its ability to act as a Lewis base , facilitating nucleophilic substitutions and cycloadditions.

Q. How should researchers handle and store N,N-di-n-propylformamide dimethyl acetal to ensure experimental reproducibility?

  • Answer : Due to its hygroscopic nature and incompatibility with strong acids/oxidizers, store under dry nitrogen at ambient temperatures . Use anhydrous solvents (e.g., THF, DCM) and moisture-free glassware. Safety protocols include wearing nitrile gloves and using fume hoods to avoid inhalation (S26, S36 safety codes) .

Q. What are the primary synthetic applications of N,N-di-n-propylformamide dimethyl acetal in organic chemistry?

  • Answer : It is widely used to synthesize heterocyclic compounds (e.g., selenium-containing rings) via cyclization reactions and as a reagent for formamidine derivatives and methyl ester formation . For example, it catalyzes the coupling of epoxides with CO₂ to form cyclic carbonates under mild conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized when using N,N-di-n-propylformamide dimethyl acetal in stereoselective cycloadditions?

  • Answer : Optimization involves:

  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and selectivity .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance electrophilicity in cycloadditions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of electron-deficient alkynes .
  • Example : A 2007 study achieved 85% yield in dihydronaphthalene synthesis using 10 mol% acetal in DMF at 70°C .

Q. What analytical techniques are critical for characterizing reaction intermediates involving N,N-di-n-propylformamide dimethyl acetal?

  • Answer :

  • NMR spectroscopy : ¹H/¹³C NMR tracks acetal decomposition and methyl transfer (e.g., δ 3.2–3.5 ppm for methoxy groups) .
  • LC-MS : Monitors transient intermediates (e.g., iminium ions) in real time .
  • X-ray crystallography : Resolves stereochemistry in selenium heterocycles .

Q. How can researchers resolve contradictions in reported yields for selenium heterocycle synthesis using this reagent?

  • Answer : Discrepancies often arise from substrate purity or moisture contamination . Mitigation strategies include:

  • Pre-drying substrates with molecular sieves.
  • Comparing inert atmosphere (N₂ vs. Ar) effects on reactivity .
  • A 2013 study noted a 20% yield increase by switching from static N₂ to dynamic Ar flow .

Methodological Challenges and Solutions

Q. What limitations exist in synthesizing functionalized acetals derived from N,N-di-n-propylformamide dimethyl acetal?

  • Answer : Challenges include:

  • Functional group incompatibility : Acid-sensitive groups (e.g., tert-butyl esters) decompose during acetal formation .
  • Synthetic accessibility : Custom acetals (e.g., benzamide-derived) require multi-step synthesis (e.g., dimethyl sulfate methylation followed by NaOMe treatment) .
  • Solution : Use microwave-assisted synthesis to reduce reaction times and improve yields of complex acetals .

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